Product packaging for 2,5-Dimethyl-N-2-propen-1-ylbenzenamine(Cat. No.:CAS No. 13519-81-8)

2,5-Dimethyl-N-2-propen-1-ylbenzenamine

Cat. No.: B14129591
CAS No.: 13519-81-8
M. Wt: 161.24 g/mol
InChI Key: CNTIPAOMCPOIKF-UHFFFAOYSA-N
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Description

Significance of Arylamine and Allylamine (B125299) Architectures in Chemical Research

Arylamine and allylamine structures are fundamental building blocks in a vast array of chemical research and industrial applications. Arylamines are core components in many dyes, pharmaceuticals, agrochemicals, and materials. chemicalbook.comnih.govsigmaaldrich.com The anilino group profoundly influences the electronic properties of the aromatic ring and can direct further chemical transformations. sigmaaldrich.com

Allylamines, on the other hand, are prized for the reactivity of the allyl group. The double bond can participate in various addition reactions, while the entire group can be involved in important transformations such as the Claisen rearrangement, which forms new carbon-carbon bonds. chemeo.comhmdb.ca The combination of these two architectures in N-allyl aromatic amines creates molecules with dual functionality, opening avenues for complex molecular constructions.

Research Landscape of Substituted N-Allylbenzenamines

The research landscape of substituted N-allylbenzenamines is diverse, with studies focusing on their synthesis, reactivity, and potential applications. A primary area of investigation is the development of efficient synthetic methodologies. Traditional N-alkylation methods are often employed, but modern approaches, such as palladium-catalyzed N-allylation of anilines, offer greater control and efficiency. nist.gov

A significant aspect of the chemistry of N-allyl aromatic amines is their propensity to undergo the amino-Claisen rearrangement, a chemicalbook.comchemicalbook.com-sigmatropic shift that results in the formation of ortho-allylated anilines. chemeo.comnist.gov This reaction is a powerful tool for introducing allyl groups onto an aromatic ring, which can then be further functionalized. Research in this area explores the use of various catalysts to promote the rearrangement under milder conditions. chemeo.com

Contemporary Academic Research Trends in Related Amine Chemistry

Contemporary research in amine chemistry is heavily focused on the development of novel catalytic systems for their synthesis and functionalization. This includes the use of transition metals, photoredox catalysis, and enzymatic methods to achieve highly selective and sustainable transformations. spectrabase.com There is also a growing interest in the application of these compounds in materials science, particularly in the development of conductive polymers and functional organic materials. sigmaaldrich.comspectrabase.com Furthermore, the biological activity of arylamine derivatives continues to be a fertile ground for research, with many new therapeutic agents being based on this structural motif.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B14129591 2,5-Dimethyl-N-2-propen-1-ylbenzenamine CAS No. 13519-81-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13519-81-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,5-dimethyl-N-prop-2-enylaniline

InChI

InChI=1S/C11H15N/c1-4-7-12-11-8-9(2)5-6-10(11)3/h4-6,8,12H,1,7H2,2-3H3

InChI Key

CNTIPAOMCPOIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC=C

Origin of Product

United States

Synthesis and Characterization of 2,5 Dimethyl N 2 Propen 1 Ylbenzenamine

Synthetic Precursors: 2,5-Dimethylaniline

2,5-Dimethylaniline is a commercially available primary arylamine. sigmaaldrich.com It is a colorless to brown liquid at room temperature. nih.govsigmaaldrich.com Key properties of this precursor are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₁₁N
Molecular Weight121.18 g/mol
Melting Point11.5 °C
Boiling Point218 °C
Density0.973 g/mL at 25 °C

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.com

The synthesis of 2,5-dimethylaniline itself typically involves the nitration of p-xylene (B151628) followed by the reduction of the resulting nitro compound. wikipedia.org

Methodologies for N-Allylation

The synthesis of this compound would involve the introduction of an allyl group onto the nitrogen atom of 2,5-dimethylaniline. Several established methods could be employed for this transformation:

Direct Alkylation with Allyl Halides: A common method involves the reaction of 2,5-dimethylaniline with an allyl halide, such as allyl bromide or allyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct.

Palladium-Catalyzed Allylation: More modern and often more selective methods utilize palladium catalysts to facilitate the reaction between the aniline (B41778) and an allylic substrate, such as an allylic alcohol or acetate. nist.gov These methods can offer higher yields and better control over the degree of alkylation.

Physicochemical Properties

Spectroscopic Data

Detailed spectroscopic data for this compound is not published. However, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

In the proton NMR spectrum, one would expect to see signals corresponding to the aromatic protons, the two methyl groups on the benzene (B151609) ring, the protons of the allyl group, and the N-H proton. The aromatic protons would appear as multiplets in the aromatic region (typically 6.5-7.5 ppm). The two methyl groups would likely appear as singlets around 2.1-2.3 ppm. chemicalbook.com The allyl group would show characteristic signals: a multiplet for the vinyl proton (–CH=), and doublets for the terminal vinyl protons (=CH₂) and the methylene (B1212753) protons (–N–CH₂–). The N-H proton would likely appear as a broad singlet.

For comparison, the 1H NMR spectrum of the starting material, 2,5-dimethylaniline, in CDCl₃ shows peaks at approximately 6.90, 6.49, and 6.47 ppm for the aromatic protons, 3.43 ppm for the NH₂ protons, and 2.23 and 2.10 ppm for the two methyl groups. chemicalbook.com

The 13C NMR spectrum would show signals for the aromatic carbons, the two methyl carbons, and the three carbons of the allyl group. The aromatic carbons would appear in the typical downfield region for substituted benzenes. The methyl carbons would be found in the aliphatic region. The sp² carbons of the allyl group's double bond would be in the olefinic region, while the sp³ methylene carbon would be further upfield.

The 13C NMR spectrum of 2,5-dimethylaniline in CDCl₃ shows signals for the aromatic carbons and the two methyl carbons. chemicalbook.com

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring and the allyl group (around 1600 cm⁻¹), and C-N stretching vibrations.

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.24 g/mol ). Fragmentation patterns would likely involve the loss of the allyl group or cleavage of the bonds adjacent to the nitrogen atom and the aromatic ring.

Investigation of Chemical Reactivity and Reaction Mechanisms of 2,5 Dimethyl N 2 Propen 1 Ylbenzenamine

Reactivity of the Allylic Moiety

The allylic moiety, specifically the N-2-propen-1-yl group, is a key locus of reactivity in 2,5-Dimethyl-N-2-propen-1-ylbenzenamine. Its reactivity is dominated by the carbon-carbon double bond and its proximity to the nitrogen atom of the benzenamine.

Electrophilic and Nucleophilic Additions to the Propene System

The propene system within the allylic group is susceptible to addition reactions, characteristic of alkenes.

Electrophilic Addition: The double bond can be readily attacked by electrophiles. For instance, reaction with hydrohalic acids (H-X) or halogens (X₂) would be expected to proceed via a carbocation intermediate. The regioselectivity of this addition is governed by the Markovnikov rule, where the electrophile (e.g., H⁺ or Br⁺) adds to the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation adjacent to the nitrogen-bearing carbon. The subsequent attack by the nucleophile (e.g., a halide ion) completes the addition.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the propene system can be achieved under specific conditions, typically involving transition metal catalysis. These reactions, such as hydroamination or hydrocyanation, activate the double bond towards nucleophilic attack.

The table below summarizes potential addition reactions to the allylic moiety.

Reaction TypeReagent(s)Expected Major Product
HydrohalogenationHBr2,5-Dimethyl-N-(2-bromopropyl)benzenamine
HalogenationBr₂ in CCl₄2,5-Dimethyl-N-(2,3-dibromopropyl)benzenamine
Hydration (acid-cat.)H₂O, H₂SO₄1-((2,5-Dimethylphenyl)amino)propan-2-ol

Isomerization and Rearrangement Processes

The N-allyl aniline (B41778) structure is a classic substrate for sigmatropic rearrangements, most notably the aza-Claisen rearrangement. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

The aromatic aza-Claisen rearrangement is a ncsu.eduncsu.edu-sigmatropic shift that typically requires thermal conditions (heating to 100–200 °C) or acid catalysis to proceed. wikipedia.org In this concerted, intramolecular process, the allyl group migrates from the nitrogen atom to the ortho position of the aromatic ring. organic-chemistry.org For this compound, the two ortho positions are C4 and C6. Due to steric hindrance from the adjacent methyl group at C2, the rearrangement is expected to preferentially occur at the C4 position. The reaction proceeds through a cyclic transition state, followed by tautomerization to restore aromaticity, yielding an ortho-allylated aniline. organic-chemistry.org

Lewis acids such as AlCl₃, TiCl₄, or Yb(OTf)₃ can be employed to catalyze the rearrangement, often allowing for lower reaction temperatures and improved yields. princeton.edu Variations of this reaction, such as the Bellus-Claisen and Eschenmoser-Claisen rearrangements, utilize different reagents to achieve similar transformations, yielding unsaturated amides or esters. wikipedia.orgnrochemistry.com

The table below outlines conditions and products for the aza-Claisen rearrangement.

Reaction ConditionsCatalystExpected Major Product
ThermalNone (heat)4-Allyl-2,5-dimethylaniline
Lewis Acid CatalysisAlCl₃4-Allyl-2,5-dimethylaniline
Bellus-Claisen ConditionsDichloroketene2-Chloro-N-(2,5-dimethyl-4-(prop-2-en-1-yl)phenyl)acetamide

Reactivity of the 2,5-Dimethylphenyl Moiety

The aromatic ring is activated towards electrophilic substitution by the powerful electron-donating amino group. The two methyl groups also contribute to this activation and influence the regioselectivity of reactions.

Electrophilic Aromatic Substitution Pathways

The N-allyl-N-amine group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). In this compound, the para position relative to the amine is occupied by a methyl group (at C5). Therefore, electrophilic attack is directed to the available ortho positions, C4 and C6.

The regiochemical outcome is determined by the interplay of electronic and steric effects:

Electronic Effects: The amino group strongly activates the C4 and C6 positions. The methyl groups at C2 and C5 also provide weak activation.

Steric Effects: The N-allyl group and the C2-methyl group create significant steric hindrance around the C6 position. Consequently, electrophilic attack is sterically favored at the less hindered C4 position.

Therefore, monosubstitution reactions are expected to yield predominantly the 4-substituted product. This regioselectivity is observed in various EAS reactions of similarly substituted anilines. rsc.orgnsf.gov

The table below details predicted outcomes for common EAS reactions.

Reaction TypeReagent(s)Predicted Major Product
BrominationBr₂ in acetic acid4-Bromo-2,5-dimethyl-N-(prop-2-en-1-yl)benzenamine
NitrationHNO₃, H₂SO₄4-Nitro-2,5-dimethyl-N-(prop-2-en-1-yl)benzenamine
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-((Prop-2-en-1-yl)amino)-2,5-dimethylphenyl)ethan-1-one

Functionalization of Methyl Groups (e.g., Oxidation Studies)

The two methyl groups on the aromatic ring can also undergo chemical transformation, most notably oxidation. The benzylic protons of these methyl groups are susceptible to radical abstraction or oxidation by strong oxidizing agents.

Oxidation of 2,5-dimethylaniline (B45416) itself can lead to the formation of conducting polymers, indicating reactivity at both the amine and the ring. sigmaaldrich.com Under controlled conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the methyl groups can be oxidized to carboxylic acids. Selective oxidation of one methyl group over the other can be challenging but may be influenced by reaction conditions.

Another potential pathway for functionalization is free-radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator. This would lead to the formation of bromomethyl derivatives, which are versatile intermediates for further synthesis.

The table below summarizes potential reactions for methyl group functionalization.

Reaction TypeReagent(s)Potential Product(s)
Permanganate OxidationKMnO₄, heat4-((Prop-2-en-1-yl)amino)-2-methylbenzoic acid or 4-((Prop-2-en-1-yl)amino)-3-methylbenzoic acid
Radical BrominationNBS, AIBNN-(2-(Bromomethyl)-5-methylphenyl)prop-2-en-1-amine and/or N-(5-(Bromomethyl)-2-methylphenyl)prop-2-en-1-amine

Intramolecular Cyclization and Annulation Reactions

The presence of both a nucleophilic aromatic ring and an electrophilic (upon activation) allyl group within the same molecule allows for various intramolecular cyclization reactions. These reactions are synthetically valuable for constructing nitrogen-containing heterocyclic systems. scispace.com

Acid-Catalyzed Cyclization: In the presence of a strong acid (Brønsted or Lewis), the double bond of the allyl group can be protonated or coordinated, generating an electrophilic carbocation. This carbocation can then be attacked by the electron-rich aromatic ring (an intramolecular Friedel-Crafts alkylation) to form a six-membered ring. Subsequent loss of a proton would yield a tetrahydroquinoline derivative. The cyclization is expected to occur at the C4 position due to the directing effects of the amine and the steric hindrance at C6. Lewis acids are often employed to facilitate such cyclizations. nih.govscispace.com

Oxidative Cyclization: Transition metal-catalyzed or hypervalent iodine-mediated oxidative cyclizations can also be employed. nih.gov These reactions proceed through different mechanisms, often involving the formation of an intermediate that facilitates the nucleophilic attack of the nitrogen or the aromatic ring onto the allyl moiety, leading to the formation of five- or six-membered heterocycles like oxazolines or oxazines if an amide is the starting material. nih.gov For an aniline derivative, this could lead to the formation of indoline (B122111) or quinoline-type structures depending on the oxidant and reaction conditions.

The table below presents possible intramolecular cyclization pathways.

Reaction TypeReagent/CatalystExpected Product Core Structure
Brønsted Acid-Catalyzed CyclizationH₂SO₄ or PPA1,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline
Lewis Acid-Mediated CyclizationAlCl₃1,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline
Electrophilic CyclizationI₂ or ICl3-Iodo-1,6,8-trimethyl-1,2-dihydroquinoline

Radical-Mediated Cyclopolymerization Tendencies of N-Allyl Aromatic Amines

N-allyl aromatic amines, such as this compound, can undergo radical-mediated cyclopolymerization. This process is particularly relevant for diallylamine (B93489) derivatives, where a radical initiator (e.g., a cyanoisopropyl radical) induces cyclization to form polymer chains containing heterocyclic repeating units. documentsdelivered.com The general mechanism involves an initial radical addition to one of the allyl groups, followed by an intramolecular cyclization of the resulting radical onto the second allyl group, and subsequent propagation.

The preferred site of the initial radical attack and the direction of cyclization are influenced by both steric and electronic factors. documentsdelivered.com In the case of N-allyl-N-methyl(2-substituted allyl)amines, steric hindrance from substituents on the allyl group tends to direct the initial radical attack to the unsubstituted allyl group. Conversely, substituents that can stabilize a radical through conjugation favor attack at the substituted position. documentsdelivered.com For this compound, which has a single allyl group, polymerization would proceed via intermolecular addition reactions.

A proposed mechanism for the polymerization of some allyl monomers is radical-mediated cyclization (RMC). nih.govacs.org This process begins with a radical abstracting an allylic hydrogen, creating a resonance-stabilized allyl radical. This radical then reacts with the double bond of a second monomer molecule to form a five-membered ring radical, which propagates the chain by abstracting a hydrogen from a third monomer molecule. nih.govacs.org

The structure of the polymers and any low molecular weight products can be determined using spectroscopic methods like mass spectrometry and 13C nuclear magnetic resonance spectroscopy, which helps to elucidate the preferred reaction pathways. documentsdelivered.com

Metal-Catalyzed Intramolecular Cycloaddition Reactions (e.g., Aza-Cycloadditions)

The presence of both an amine and an alkene in N-allyl aromatic amines makes them suitable substrates for metal-catalyzed intramolecular cycloaddition reactions. These reactions are powerful tools for constructing nitrogen-containing heterocyclic ring systems. A notable example is the nickel(0)-catalyzed intramolecular [4+2] cycloaddition of nitrogen-containing dienynes, which provides an efficient route to hydroisoindoles and hydroisoquinolines. williams.edu

While this compound itself is not a dienyne, analogous catalytic cycles could be envisioned with appropriately modified substrates. In these reactions, the metal catalyst facilitates a multistep sequence that is less constrained by the electronic requirements of traditional concerted Diels-Alder reactions. williams.edu This allows cycloadditions to proceed rapidly and efficiently at room temperature, even for substrates where the thermal Diels-Alder reaction fails. williams.edu

A key consideration in these catalytic cycles is the potential for the nitrogen's lone pair to coordinate with the metal center, which could interfere with the catalyst's function. This is often mitigated by using amines protected with electron-withdrawing groups (e.g., amides, sulfonamides, carbamates) to attenuate the donor ability of the nitrogen atom. williams.edu The resulting cycloadducts, which are often 1,4-cyclohexadienes, can be easily aromatized to furnish the corresponding aromatic heterocycles. williams.edu

Table 1: Examples of Metal-Catalyzed Cycloaddition Reactions for N-Heterocycle Synthesis

Reaction TypeCatalyst/MetalSubstrate ClassProduct Ring SystemReference
Intramolecular [4+2] CycloadditionNickel(0)Nitrogen-containing dienynesHydroisoindoles, Hydroisoquinolines williams.edu
Intermolecular [3+2+2] CycloadditionCobaltAllyl/AlkyneSeven-membered rings acs.org
Hydroamination/CyclizationZirconium, Thorium, UraniumAminoalkenes, AminoalkynesPyrrolidines, Piperidines acs.org
[3+2] CycloadditionRhodiumTertiary amine N-oxidesImidazolines, Pyrrolidines youtube.com

Benzannulation and Related Cycloadditions

Benzannulation reactions are cycloaddition processes that form a new benzene (B151609) ring. These reactions provide a convergent approach for synthesizing densely functionalized and complex aromatic compounds, which can be challenging to prepare through traditional electrophilic aromatic substitution methods. acs.orgnih.gov

A prominent example is the Asao–Yamamoto benzannulation, which combines a substituted 2-(phenylethynyl)benzaldehyde (B1589314) with an alkyne to create a 2,3-substituted naphthalene. acs.org The reaction is often regiospecific, controlled by the electronic properties of the alkyne substrate. acs.orgnih.gov This methodology highlights how cycloaddition strategies can be employed to construct aromatic architectures. While not a direct reaction of this compound, the principles of benzannulation are relevant to the synthesis of its aromatic core or its further modification. By designing appropriate precursors, cycloaddition reactions can be used to build aromatic amines with specific substitution patterns. nih.gov

Detailed Mechanistic Elucidations

Kinetic Isotope Effect Measurements in Alkylation Reactions

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes (e.g., hydrogen, ¹H, with deuterium, ²H or D). wikipedia.org The ratio of the rate constants for the light (kL) and heavy (kH) isotopes (KIE = kL/kH) provides information about bond-breaking or bond-forming events involving the isotopically labeled atom in the rate-determining step (RDS) of the reaction. wikipedia.orglibretexts.org

In the context of alkylation reactions of this compound, a primary KIE (typically kH/kD > 2) would be observed if the N-H or a C-H bond is broken in the RDS. libretexts.orgprinceton.edu For instance, in a ruthenium-catalyzed N-alkylation of aromatic amines with alcohols, KIE studies can help elucidate the mechanism. researchgate.net A significant KIE upon deuteration of the N-H bond would suggest that N-H bond cleavage is part of the slow step. Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that the bond to the isotope is not broken in the RDS. youtube.com

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide information about changes in hybridization or the steric environment of the transition state. wikipedia.org

Table 2: Interpretation of Kinetic Isotope Effects (KIE) in Reaction Mechanisms

KIE TypeTypical kH/kD ValueInterpretationReference
Primary KIE> 2Bond to the isotope is broken in the rate-determining step. libretexts.orgprinceton.edu
No Significant KIE≈ 1Bond to the isotope is not broken in the rate-determining step. youtube.com
Inverse KIE< 1Bond to the isotope becomes stiffer in the transition state (e.g., change from sp³ to sp² hybridization). wikipedia.org

Hammett Studies for Substituent Effects on Reactivity

Hammett studies are a classic method in physical organic chemistry for investigating the effect of substituents on the reactivity of aromatic compounds. The Hammett equation, log(kX/kH) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic compound (kX) to that of the unsubstituted compound (kH). viu.ca The equation uses two parameters: the substituent constant (σ), which quantifies the electronic effect (inductive and resonance) of a particular substituent, and the reaction constant (ρ), which measures the sensitivity of the reaction to these substituent effects. viu.canih.gov

The sign and magnitude of the reaction constant ρ provide significant mechanistic insight:

A negative ρ value indicates that electron-donating groups accelerate the reaction. This implies a buildup of positive charge in the transition state, which is stabilized by electron-donating substituents.

A positive ρ value indicates that electron-withdrawing groups accelerate the reaction. This suggests a buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups.

A study on the amino-Claisen rearrangement of para-substituted N-allyl-N-arylamines calculated a Hammett ρ value of -2.4172. researchgate.net This negative value suggests that electron-donating groups slightly increase the reaction rate, indicating the development of a partial positive charge in the transition state of the rearrangement. researchgate.net For this compound, the two methyl groups are electron-donating. Based on Hammett principles, these groups would be expected to increase the electron density on the aromatic ring and the nitrogen atom, influencing the rates of reactions such as electrophilic aromatic substitution or reactions involving the nitrogen lone pair.

Table 3: Hammett Substituent Constants (σp) for Common Groups

Substituent (X)σp ValueElectronic EffectReference
-OCH₃-0.27Strongly donating nih.gov
-CH₃-0.17Donating nih.gov
-H0.00Reference nih.gov
-Cl+0.23Withdrawing nih.gov
-CF₃+0.54Strongly withdrawing nih.gov
-NO₂+0.78Very strongly withdrawing nih.gov

Transition State Analysis in Catalytic Cycles

Understanding the structure and energy of the transition state is fundamental to elucidating a reaction mechanism, particularly within a catalytic cycle. Computational chemistry and experimental studies are employed to analyze these transient species.

In metal-catalyzed reactions, such as the iridium-catalyzed asymmetric allylic amination, mechanistic studies have revealed the structure of the active catalyst and the nature of the transition state. acs.org For example, it was found that the active catalyst could be a five-coordinate metallacycle, which selectively binds one face of a π-allyl species, leading to high enantioselectivity. acs.org Similarly, in copper-catalyzed C-N cross-coupling reactions, a plausible catalytic cycle involves the formation of a Cu(I) active species, followed by oxidative addition to form a Cu(III) intermediate in the transition state, and finally reductive elimination to yield the product. acs.org These analyses provide a detailed picture of how the catalyst and substrates interact throughout the reaction pathway, guiding the optimization of reaction conditions and the design of new catalysts.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Key Literature

A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite targeted searches for detailed research findings, specific experimental data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for this particular molecule could not be located in the public domain.

The inquiry sought to build a detailed profile of the compound, also known as N-allyl-2,5-dimethylaniline, based on established analytical techniques. The intended structure of the analysis was to include:

¹H and ¹³C NMR Spectroscopic Analysis: To map the proton and carbon framework of the molecule.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC): To establish connectivity and spatial relationships between atoms.

High-Resolution Mass Spectrometry (HRMS): To confirm the precise molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): To understand its fragmentation pattern and assess purity.

While extensive information is available for the parent compound, 2,5-dimethylaniline, and for the N-allyl group separately, published, peer-reviewed data detailing the complete spectroscopic characterization of the combined molecule, this compound, is not present in the accessed scientific databases and journals.

Consequently, the generation of a scientifically accurate article with detailed data tables and in-depth discussion of experimental research findings for this specific compound is not possible at this time. The creation of such an article would require access to primary research data that has either not been published or is not widely available.

Advanced Spectroscopic and Structural Characterization of 2,5 Dimethyl N 2 Propen 1 Ylbenzenamine and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. The IR spectrum provides valuable information by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the case of 2,5-Dimethyl-N-2-propen-1-ylbenzenamine, the spectrum is a composite of the vibrational modes of its distinct structural components: the substituted aromatic ring, the secondary amine group, and the allyl substituent. Analysis of the spectrum allows for the unambiguous identification of these key features.

The molecule is a secondary aromatic amine, and its IR spectrum is expected to show a single, characteristic N-H stretching band, distinguishing it from primary amines which exhibit two bands. wpmucdn.comspectroscopyonline.comspcmc.ac.in For aromatic secondary amines, this peak typically appears around 3400 cm⁻¹. spectroscopyonline.comlibretexts.orgmsu.edu

The spectrum can be divided into several key regions:

N-H and C-H Stretching Region (3500-2800 cm⁻¹): This region is dominated by the stretching vibrations of N-H and various C-H bonds. A single, relatively weak absorption between 3350-3310 cm⁻¹ is characteristic of the N-H stretch in a secondary amine. spcmc.ac.inorgchemboulder.com The aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz The vinyl C-H stretches of the allyl group also absorb in this region (3080-3020 cm⁻¹). vscht.czmaricopa.edu In contrast, the aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups occur just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range. researchgate.net

Double Bond Region (1700-1450 cm⁻¹): This region is crucial for identifying the carbon-carbon double bonds. The C=C stretching of the terminal vinyl group in the allyl substituent gives rise to a weak-to-medium intensity band in the 1670-1640 cm⁻¹ range. vscht.cz Aromatic C=C ring stretching vibrations produce several bands, typically around 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range. vscht.cz

Fingerprint Region (1450-600 cm⁻¹): This complex region contains a multitude of bending and stretching vibrations. The strong C-N stretching band for aromatic amines is a key feature, typically found between 1335-1250 cm⁻¹. orgchemboulder.com This region also contains the in-plane and out-of-plane bending vibrations of C-H bonds. Notably, the strong out-of-plane C-H bending vibrations from the allyl group are expected around 990 cm⁻¹ and 910 cm⁻¹. vscht.cz Furthermore, a broad band due to N-H wagging for secondary amines can be observed between 910-665 cm⁻¹. orgchemboulder.com The specific pattern of C-H out-of-plane bending for the 1,2,4-trisubstituted benzene (B151609) ring typically appears in the 840-790 cm⁻¹ range.

The detailed assignment of the principal absorption bands expected for this compound is summarized in the table below.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary Aromatic AmineN-H Stretch3350 - 3450Weak - Medium
Aromatic Ring=C-H Stretch3100 - 3000Medium
Allyl Group=C-H Stretch3080 - 3020Medium
Methyl/Methylene Groups-C-H Stretch3000 - 2850Medium - Strong
Allyl GroupC=C Stretch (Vinyl)1670 - 1640Weak - Medium
Aromatic RingC=C Ring Stretch1625 - 1575 & 1525 - 1475Medium - Strong
Aromatic AmineC-N Stretch1335 - 1250Strong
Allyl Group=C-H Out-of-Plane Bend995 - 985 & 915 - 905Strong
Aromatic Ring (1,2,4-sub)C-H Out-of-Plane Bend840 - 790Strong
Secondary AmineN-H Wag910 - 665Medium, Broad

Computational Chemistry and Theoretical Studies on 2,5 Dimethyl N 2 Propen 1 Ylbenzenamine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 2,5-Dimethyl-N-2-propen-1-ylbenzenamine, DFT calculations would be instrumental in elucidating the arrangement of electrons and predicting various molecular properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

A hypothetical FMO analysis of this compound would likely reveal that the HOMO is localized primarily on the electron-rich dimethylaniline ring, particularly the nitrogen atom and the aromatic system. The LUMO, conversely, might be distributed over the propenyl group and the benzene (B151609) ring. The calculated energies of these orbitals would provide a quantitative measure of the molecule's electron-donating and accepting capabilities.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy -5.50
LUMO Energy -0.20
HOMO-LUMO Gap 5.30

Note: These values are illustrative and would need to be determined by actual DFT calculations.

Understanding the distribution of charge within a molecule is fundamental to predicting its interactions with other molecules. DFT calculations can generate a map of the electrostatic potential (ESP) on the electron density surface. In an ESP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons. The aromatic ring would also exhibit negative potential, while the hydrogen atoms of the methyl and propenyl groups would likely be regions of positive potential.

Conformational Analysis and Energy Landscapes

The flexibility of the N-allyl group allows this compound to exist in various spatial arrangements, or conformations. chemistrysteps.com Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation around single bonds. chemistrysteps.com By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface or energy landscape can be constructed.

This analysis would reveal the preferred orientation of the propenyl group relative to the dimethylaniline ring. The steric hindrance from the ortho-methyl group would likely play a significant role in determining the lowest energy conformation. Identifying these stable conformers is crucial as the geometry of the molecule can significantly influence its reactivity and intermolecular interactions.

Reaction Pathway and Transition State Modeling (e.g., Tf₂O-catalyzed benzannulation)

Computational methods are invaluable for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. A reaction of interest involving N-allylanilines is the Tf₂O (triflic anhydride)-catalyzed benzannulation, which leads to the formation of quinolines.

Modeling this reaction for this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactant and the final quinoline (B57606) product.

Transition State Search: Identifying the high-energy transition state structure that connects the reactant to an intermediate or the product. This is a critical step in understanding the reaction's feasibility.

Activation Energy Calculation: Determining the energy difference between the reactant and the transition state, which corresponds to the energy barrier of the reaction.

Such a study would elucidate the step-by-step mechanism of the cyclization process and provide insights into the role of the catalyst.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.comresearchgate.net In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion.

For this compound, an MD simulation could be used to:

Explore the conformational space and the transitions between different conformers at a given temperature.

Simulate the behavior of the molecule in a solvent, providing insights into solute-solvent interactions.

Study the flexibility of different parts of the molecule, such as the propenyl chain.

The results of MD simulations can provide a more realistic picture of the molecule's behavior in a real-world environment. mdpi.comresearchgate.net

Theoretical Insights into Intermolecular Interactions

The way molecules interact with each other governs the properties of materials in the condensed phase. Theoretical methods can be used to study and quantify the various types of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.

For this compound, computational studies could explore how two or more molecules of this compound might interact. For instance, the aromatic rings could engage in π-π stacking, while the N-H group could act as a hydrogen bond donor to an acceptor molecule. The propenyl and methyl groups would contribute to van der Waals interactions. Understanding these interactions is key to predicting the physical properties of the substance, such as its boiling point and solubility.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-allyl-2,5-dimethylaniline
Triflic anhydride (B1165640) (Tf₂O)

Synthesis and Reactivity of Advanced Derivatives of 2,5 Dimethyl N 2 Propen 1 Ylbenzenamine

Modification of the Allyl Substituent for Diverse Chemical Entities

The allyl group of 2,5-Dimethyl-N-2-propen-1-ylbenzenamine is a key site for introducing molecular diversity. One powerful method for this is the Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction allows for the arylation or vinylation of the allyl group, leading to the formation of new carbon-carbon bonds. For instance, coupling with a substituted aryl bromide (Ar-Br) in the presence of a palladium catalyst and a base would yield a propenamine derivative featuring a biaryl-like structure.

The general transformation can be represented as: (CH₃)₂C₆H₃NHCH₂CH=CH₂ + Ar-X → (CH₃)₂C₆H₃NHCH₂CH=CH-Ar

This reaction is highly valued for its ability to form substituted alkenes, often with good control over stereoselectivity. organic-chemistry.org The specific conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for optimizing the yield and selectivity of the desired biaryl-substituted propenamine.

Interactive Table: Representative Heck Reaction Conditions

Catalyst SystemBaseSolventTypical Temperature (°C)Key Feature
Pd(OAc)₂ / P(o-tolyl)₃NaOAcDMA140Homogeneous system for non-activated bromides. acs.org
Pd/CNaOAcDMA140Ligandless, heterogeneous system suitable for iodides. acs.org
Pd(L-proline)₂-WaterMicrowavePhosphine-free, environmentally benign conditions.

Derivatization at the Aromatic Ring through Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the N-allyl and methyl groups. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. Given that the 2, 5, and the N-position are substituted, the primary sites for substitution are the 4- and 6-positions.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like bromine water can lead to polybromination due to the high activation of the ring. byjus.com Milder conditions or the use of a protecting group on the nitrogen can achieve more selective monohalogenation.

Nitration: Direct nitration with a mixture of nitric and sulfuric acids can be problematic, often leading to oxidation and the formation of a meta-product due to the protonation of the amine to an anilinium ion in the strongly acidic medium. byjus.comlibretexts.org

Sulfonation: Treatment with sulfuric acid can yield the corresponding aminobenzenesulfonic acid. byjus.com

To control the reactivity and achieve selective substitution, the amino group is often temporarily protected, for example, as an acetanilide. This attenuates the activating effect and sterically hinders the ortho positions, favoring para-substitution. The protecting group can be subsequently removed by hydrolysis. libretexts.org

Cyclized and Annulated Architectures Derived from the Compound

The bifunctional nature of this compound makes it an excellent precursor for synthesizing various heterocyclic structures.

The Paal-Knorr synthesis is a classic method for constructing pyrrole (B145914) rings. alfa-chemistry.com In this reaction, a primary amine is condensed with a 1,4-dicarbonyl compound, such as hexane-2,5-dione (acetonylacetone). The nitrogen atom of this compound, being part of a secondary amine, is not suitable for a direct Paal-Knorr reaction to form a pyrrole. However, the parent amine, 2,5-dimethylaniline (B45416), readily undergoes this reaction.

The reaction of 2,5-dimethylaniline with hexane-2,5-dione yields N-(2,5-dimethylphenyl)-2,5-dimethylpyrrole. researchgate.netresearchgate.net This reaction is typically catalyzed by an acid and proceeds by forming a di-imine intermediate which then cyclizes and dehydrates. alfa-chemistry.com This method is highly efficient for preparing N-substituted pyrroles from various anilines. mdpi.com The use of 2,5-dimethylpyrrole as a protecting group for primary amines has also been explored, highlighting the stability of the resulting N-arylpyrrole linkage. rsc.orgmdma.ch

Interactive Table: Catalysts for Paal-Knorr Pyrrole Synthesis

CatalystSolventConditionsAdvantage
Graphene OxideWaterHeatingRecyclable and efficient. researchgate.net
CATAPAL 200 (Alumina)Solvent-free60 °C, 45 minHigh yield, green chemistry principles. mdpi.com
Iron(III) chlorideWaterMild conditionsEconomical and practical. organic-chemistry.org
Ammonium (B1175870) niobium oxalate (B1200264) (ANO)-Room Temp, 30 minLow-toxicity, reusable catalyst. researchgate.net

The synthesis of a benzimidazole (B57391) ring requires an ortho-phenylenediamine precursor. To form such a heterocycle from this compound, a multi-step sequence is necessary. This would typically involve introducing a nitro group at an ortho position to the N-allyl group (i.e., the 6-position), followed by reduction of the nitro group to an amine. This creates the required 1,2-diamine functionality on the aromatic ring.

This diamine intermediate can then be cyclized with various one-carbon synthons, such as aldehydes, carboxylic acids, or their derivatives, to form the benzimidazole ring. organic-chemistry.orgnih.gov For example, condensation with an aldehyde would yield a 1-allyl-4,7-dimethyl-2-substituted-1H-benzimidazole. The specific reagents and conditions for the cyclization step determine the substituent at the 2-position of the resulting benzimidazole.

Alternative cyclization strategies for N-allylanilines can lead to other heterocyclic systems. For example, electrophilic cyclization of related N-(2-alkynyl)anilines is a known route to quinolines. nih.govnih.gov Copper-catalyzed silylation/cyclization of N-allylanilines can also provide access to indoline (B122111) skeletons. globethesis.com

Polymerization and Oligomerization Studies

The allyl group in this compound can participate in polymerization reactions. Diallyl compounds, particularly diallylammonium salts, are known to undergo free-radical cyclopolymerization. mdpi.com This process involves an alternating sequence of intramolecular cyclization and intermolecular propagation steps.

The mechanism for the cyclopolymerization of diallylammonium salts typically involves the attack of an initiator radical on a terminal carbon of one allyl group, forming a 5-hexenyl radical. This radical then undergoes a favored 5-exo-trig cyclization to produce a five-membered ring with a primary radical, which then propagates the polymer chain. mdpi.com

While the parent compound is a mono-allyl monomer, studies on related N,N-diallyl monomers provide insight into potential polymerization behavior. For instance, the cyclopolymerization of 9-(2-diallylaminoethyl)adenine hydrochloride salt resulted in low molecular weight oligomers. nih.gov Neutral diallylamine (B93489) derivatives have also been shown to form copolymers with sulfur dioxide. mdpi.comnih.gov These studies suggest that this compound could potentially be copolymerized with other monomers to produce functional polymers. The resulting polymers would feature the 2,5-dimethylaniline moiety as a side group, which could impart specific electronic or chemical properties to the material.

Role of 2,5 Dimethyl N 2 Propen 1 Ylbenzenamine in Complex Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

2,5-Dimethyl-N-2-propen-1-ylbenzenamine serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring a substituted aniline (B41778) and an allyl group, offers multiple reactive sites for further functionalization. The aromatic ring can undergo electrophilic substitution reactions, while the secondary amine and the alkene moiety of the allyl group provide avenues for a variety of transformations. This versatility allows for its incorporation into diverse molecular scaffolds.

Precursor for Advanced Heterocyclic Compounds

The structure of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. The presence of the nitrogen atom and the propenyl group allows for cyclization reactions to form nitrogen-containing rings, which are prevalent in many biologically active molecules and functional materials. For instance, intramolecular cyclization strategies can be employed to construct fused ring systems, which are of significant interest in medicinal chemistry and materials science. The synthesis of N,S-polyheterocyclic derivatives, often found in natural products and pharmaceuticals, can be achieved using precursors with similar functionalities. mdpi.com

The following table summarizes the basic properties of this compound:

PropertyValue
CAS Number 13519-81-8 chemicalbook.com
Molecular Formula C11H15N chemicalbook.com
Molecular Weight 161.24 g/mol chemicalbook.com
Boiling Point 89 °C chemicalbook.com
Density 0.951±0.06 g/cm³ chemicalbook.com

Contribution to Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies

The development of efficient methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. These reactions are fundamental to the construction of the molecular frameworks of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov While direct participation of this compound in Suzuki-Miyaura coupling is not extensively documented, related aniline and alkene-containing structures are pivotal in various cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is a powerful tool for creating C-C bonds. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. For instance, the synthesis of biaryl compounds, which are important skeletons for liquid crystals and biologically active compounds, heavily relies on this methodology. Arylboronic acids, key reagents in this reaction, can be prepared from corresponding anilines, suggesting a potential pathway where derivatives of this compound could be transformed into organoboranes for subsequent coupling reactions. The synthesis of a novel thiophene derivative, 2,5-diisopropenylthiophene, has been successfully achieved using the Suzuki-Miyaura cross-coupling reaction, highlighting the utility of this method for molecules with alkene functionalities. nih.govresearchgate.net

Exploration in Bioelectrocatalytic Systems as a Mechanistic Probe

In the field of bioelectrocatalysis, understanding and facilitating electron transfer processes is crucial. Electron transfer mediators are molecules that can shuttle electrons between an electrode and a biological component, such as an enzyme. While direct studies on this compound in this context are limited, the broader class of aromatic amines and related redox-active organic molecules are often investigated for their electron-mediating properties.

For example, flavins are secreted by certain bacteria and act as electron transfer mediators in their respiratory processes. nih.gov These molecules can exist in different redox states, allowing them to participate in both single and two-electron transfer reactions. nih.gov Similarly, thymoquinone has been identified as an efficient electron transfer mediator that can promote the conversion of molecular oxygen to superoxide radicals in photodynamic therapy, effectively switching the mechanism from Type II to Type I. nih.gov The electrochemical properties of aniline derivatives suggest that this compound could potentially be explored as a mechanistic probe to study electron transfer pathways in similar systems, although specific research in this area is yet to be published.

Emerging Research Avenues and Future Outlook

Integration with Flow Chemistry and Automated Synthesis

The synthesis of N-substituted anilines, including 2,5-Dimethyl-N-2-propen-1-ylbenzenamine, is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. amt.uknih.govneuroquantology.com These technologies offer substantial advantages over traditional batch processing, such as enhanced safety, precise control over reaction parameters, and improved scalability. neuroquantology.comalmacgroup.com

Flow chemistry, or continuous-flow chemistry, involves the continuous passage of reactants through a reactor, allowing for meticulous control over temperature, pressure, and reaction time. neuroquantology.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. amt.uk The synthesis of N-allyl anilines, for instance, can be performed with greater efficiency and safety in a continuous flow setup. rsc.org The smaller reaction volumes inherent to flow reactors enhance mass and heat transfer, leading to cleaner products and faster reaction times. amt.uk Automated systems, when coupled with flow reactors, enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. vapourtec.com This integration is pivotal for the efficient and reproducible production of this compound and its derivatives.

Table 1: Advantages of Flow Chemistry in the Synthesis of Substituted Anilines

FeatureBenefit in Synthesis
Enhanced Heat TransferImproved safety for exothermic reactions and precise temperature control.
Precise Control of Residence TimeMinimized byproduct formation and increased product yield.
Improved Mass TransferFaster reaction rates and higher efficiency, especially in multiphasic systems.
ScalabilitySeamless transition from laboratory-scale synthesis to industrial production. neuroquantology.com
Automation CompatibilityEnables high-throughput experimentation and process optimization. vapourtec.com

Development of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is actively pursuing more efficient, selective, and sustainable catalysts for its synthesis and subsequent transformations. Palladium-catalyzed C-N cross-coupling reactions, for example, have become a cornerstone for the synthesis of anilines and their derivatives. acs.org The continual evolution of ligands and precatalysts has led to more versatile and reliable protocols that can be applied to a wide range of substrates. acs.org

Recent advancements include the development of air-stable nickel precatalysts for C-N cross-coupling, which offer an expanded substrate scope and compatibility with base-sensitive functional groups. mit.edu Iron-based catalysts are also emerging as a cost-effective and environmentally friendly alternative for C-N bond formation through "hydrogen-borrowing" reactions between alcohols and amines. acs.org For the selective synthesis of N-allyl anilines, reusable solid catalysts, such as zirconium dioxide supported tungsten oxide, have shown great promise, enabling continuous flow processes with high selectivity. rsc.org

These novel catalytic systems not only facilitate the synthesis of this compound but also open up new avenues for its functionalization, allowing for the introduction of diverse chemical moieties to tailor its properties for specific applications. The concept of dynamic "cocktail"-type catalytic systems, where multiple catalytic species work in concert, is also being explored to enhance the efficiency of C-N bond formation reactions. researchgate.net

Advanced Materials Science Applications (e.g., in polymer synthesis, without focusing on physical properties)

The unique molecular structure of this compound, featuring a polymerizable allyl group, makes it a highly attractive monomer for the synthesis of advanced materials. The field of polymer chemistry is increasingly focused on developing materials with tailored functionalities, and substituted anilines are playing a pivotal role in this endeavor.

The parent compound, 2,5-dimethylaniline (B45416), can undergo electrochemical oxidation to form the conducting polymer, poly(2,5-dimethylaniline). ciac.jl.cnsigmaaldrich.com The introduction of an N-allyl group in this compound provides a reactive handle for polymerization through various mechanisms, including radical polymerization. This allows for the creation of novel polymers with unique architectures and properties. The synthesis of polymers from aniline (B41778) derivatives with N-alkenyl substituents has been explored to create materials with enhanced solubility and processability. acs.orgresearchgate.net

The incorporation of this compound into polymer chains can lead to materials with specific functionalities. For instance, polymers containing aniline and sulfur in the backbone have been synthesized and shown to possess interesting electronic properties. acs.org The development of polymers from sustainable resources like lignin (B12514952) and starch is also a growing area of research, and functionalized anilines could be used to modify these biopolymers to create advanced materials. rug.nl

Table 2: Potential Polymer Architectures from this compound

Polymer TypeSynthetic StrategyPotential Application Area
HomopolymersRadical polymerization of the allyl group.Development of novel conducting polymers.
CopolymersCopolymerization with other vinyl monomers.Tailoring of electronic and mechanical properties.
Graft PolymersGrafting onto existing polymer backbones.Surface modification and functionalization of materials.

Theoretical Prediction and Validation of New Reactivity Modes

Computational chemistry has become an indispensable tool for predicting and understanding the reactivity of molecules. researchgate.net Theoretical methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reaction mechanisms of substituted anilines like this compound. nih.govumn.edu

Computational studies can be employed to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations. For example, the one-electron oxidation potentials of substituted anilines have been successfully computed, providing a quantitative measure of their reactivity. umn.edu Furthermore, theoretical models can be used to investigate the kinetics and thermodynamics of various reactions, helping to elucidate complex reaction mechanisms. mdpi.com

The application of computational methods can accelerate the discovery of new reactivity modes for this compound. For instance, the mechanism of the aza-Claisen rearrangement of N-allylated ammonium (B1175870) salts has been studied to understand the formation of 2-alkenyl tertiary anilines. dur.ac.uk By modeling the transition states and intermediates of potential reactions, researchers can identify novel synthetic pathways and design experiments to validate these theoretical predictions. This synergistic approach between theoretical and experimental chemistry is expected to unveil new and exciting applications for this versatile compound. The relationship between the structure and reactivity of substituted anilines has also been investigated through the lens of the linear free energy relationship (LFER) theory, providing a framework for predicting reaction rates based on substituent effects. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.